molecular formula C11H15ClO3S B13523116 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13523116
M. Wt: 262.75 g/mol
InChI Key: UGIPQBSJBWYOGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Biological Activity

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅ClO₂S. Its sulfonyl chloride functional group is known for its reactivity, particularly in forming sulfonamide linkages, which are crucial in many biological processes.

Antiviral Activity

Research indicates that sulfonamide compounds can exhibit antiviral properties. For instance, a study demonstrated that related sulfonamide derivatives showed significant inhibition rates against viral strains, suggesting that this compound could possess similar activity. In particular, compounds with a sulfonamide moiety have been shown to inhibit HIV transmission to uninfected cells, highlighting their potential as antiviral agents .

Vascular Effects

Sulfonamides, including derivatives like this compound, have been implicated in modulating vascular functions. They may influence the release of vasoactive substances from endothelial cells, affecting blood pressure and vascular resistance. The compound's ability to interact with endothelin pathways could lead to therapeutic applications in managing cardiovascular disorders .

Study on Antiviral Efficacy

A recent study focused on the synthesis of sulfonamide derivatives and their antiviral efficacy against various viruses. The results indicated that certain derivatives exhibited promising inhibition rates at concentrations as low as 0.5 mg/mL, suggesting that this compound could be further explored for its antiviral potential.

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.5TBD
Control (Ningnanmycin)0.554.51

This table illustrates the comparative inhibition rates observed in the study, emphasizing the need for further investigation into the specific activity of this compound .

Vascular Studies

In another investigation into the vascular effects of sulfonamide compounds, it was noted that such compounds could provoke vasoconstriction and influence endothelial function. The modulation of endothelin release by these compounds suggests a mechanism through which they could exert cardiovascular effects .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-(4-propylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3

InChI Key

UGIPQBSJBWYOGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

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